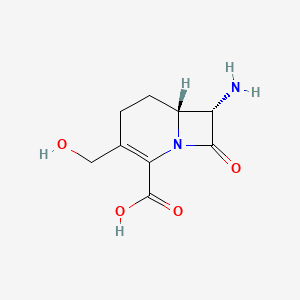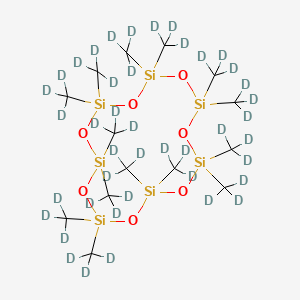
Tetradecamethylcycloheptasiloxane-d42
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetradecamethylcycloheptasiloxane-d42 is a synthetic siloxane compound with the molecular formula C14H42O7Si7. It is characterized by its seven dimethyl siloxane groups connected through shared oxygen atoms in a ring structure . This compound is often used in various industrial and scientific applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetradecamethylcycloheptasiloxane-d42 can be synthesized through the alkylation reaction of cyclic siloxane. The specific preparation methods may vary slightly, but generally involve the use of dimethylchlorosilane and a catalyst under controlled conditions .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical processes that ensure high purity and yield. The compound is typically produced in specialized facilities equipped with advanced technology to handle the complex reactions and ensure safety .
Chemical Reactions Analysis
Types of Reactions
Tetradecamethylcycloheptasiloxane-d42 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various catalysts to facilitate the reactions. The conditions often involve controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce silanol groups, while reduction may yield silane derivatives .
Scientific Research Applications
Tetradecamethylcycloheptasiloxane-d42 has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism by which tetradecamethylcycloheptasiloxane-d42 exerts its effects involves its interaction with various molecular targets and pathways. The compound’s siloxane backbone allows it to interact with cell membranes and other biological structures, influencing their properties and functions . Additionally, its chemical stability and resistance to degradation make it suitable for long-term applications in various fields .
Comparison with Similar Compounds
Similar Compounds
- Octamethylcyclotetrasiloxane (D4)
- Decamethylcyclopentasiloxane (D5)
- Dodecamethylcyclohexasiloxane (D6)
Uniqueness
Tetradecamethylcycloheptasiloxane-d42 is unique due to its larger ring structure and higher molecular weight compared to similar compounds like D4, D5, and D6. This gives it distinct chemical and physical properties, such as increased thermal stability and lower volatility .
Properties
Molecular Formula |
C14H42O7Si7 |
|---|---|
Molecular Weight |
561.33 g/mol |
IUPAC Name |
2,2,4,4,6,6,8,8,10,10,12,12,14,14-tetradecakis(trideuteriomethyl)-1,3,5,7,9,11,13-heptaoxa-2,4,6,8,10,12,14-heptasilacyclotetradecane |
InChI |
InChI=1S/C14H42O7Si7/c1-22(2)15-23(3,4)17-25(7,8)19-27(11,12)21-28(13,14)20-26(9,10)18-24(5,6)16-22/h1-14H3/i1D3,2D3,3D3,4D3,5D3,6D3,7D3,8D3,9D3,10D3,11D3,12D3,13D3,14D3 |
InChI Key |
GSANOGQCVHBHIF-JWJHIZKXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])[Si]1(O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O1)(C([2H])([2H])[2H])C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])C([2H])([2H])[2H] |
Canonical SMILES |
C[Si]1(O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O1)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-chloro-N-[4-(3-oxomorpholin-4-yl)phenyl]-N-[(2-oxo-1,3-oxazolidin-5-yl)methyl]thiophene-2-carboxamide](/img/structure/B13432249.png)
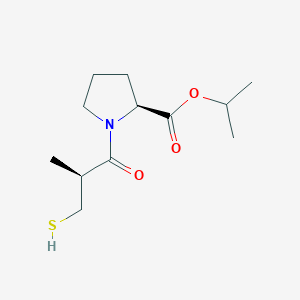
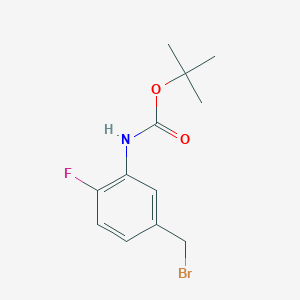
![1-Ethyl-5,6-difluoro-2-methyl-1H-benzo[d]imidazole](/img/structure/B13432267.png)
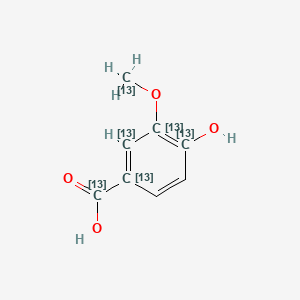

![(2S)-2-[[[(2S)-2-aminopropanoyl]oxy-[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl]phosphoryl]amino]propanoic acid](/img/structure/B13432280.png)
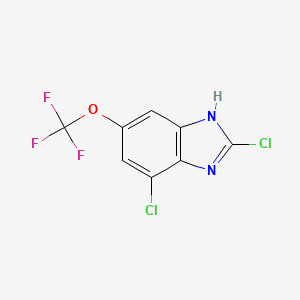
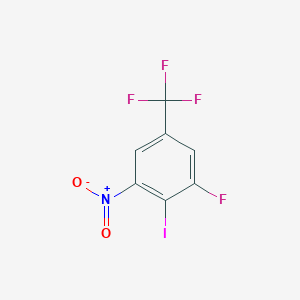
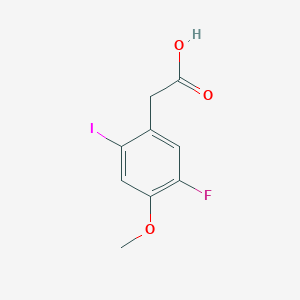
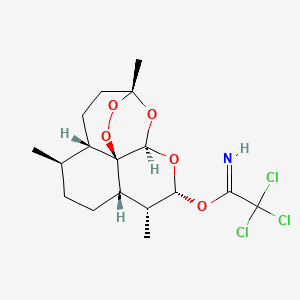
![[(2R,3R,4S,5R)-4-acetyloxy-3-fluoro-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B13432318.png)
